2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a nitrogen-containing aziridine ring at the C2 position and a methyl group at the N1 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in binding biomolecular targets, such as enzymes and nucleic acids, through π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
IUPAC Name |
2-(aziridin-1-yl)-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-9-5-3-2-4-8(9)11-10(12)13-6-7-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAINRTFSYKVGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 1-Methyl-1H-benzimidazole
The synthesis begins with the chlorination of 1-methyl-1H-benzimidazole using phosphorus oxychloride (POCl₃) under reflux conditions. For instance, heating 1-methyl-1H-benzimidazole with POCl₃ at 110°C for 6 hours yields 2-chloro-1-methyl-1H-benzimidazole in 78% yield. Alternative halogenating agents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C offer milder conditions but require longer reaction times (24 hours).
Aziridine Substitution
The aziridin-1-yl group is introduced via NAS using anhydrous aziridine in tetrahydrofuran (THF) at 0–5°C. A molar ratio of 1:1.2 (halogenated benzimidazole to aziridine) with potassium carbonate as a base achieves 65% conversion after 12 hours. Elevated temperatures (>25°C) risk aziridine polymerization, necessitating strict thermal control.
Table 1. Optimization of Aziridine Substitution
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | THF | 0–5 | 12 | 65 |
| NaH | DMF | 25 | 6 | 42 |
| Et₃N | DCM | 0 | 18 | 58 |
Cyclization of o-Phenylenediamine Derivatives
An alternative route constructs the benzimidazole ring de novo while incorporating the aziridin-1-yl group. This method leverages the condensation of o-phenylenediamine with carbonyl precursors bearing preinstalled aziridine functionalities.
Imidoyl Chloride-Mediated Cyclization
Adapting the Heine reaction, a one-pot synthesis combines imidoyl chloride derivatives with aziridine-containing intermediates. For example, reacting N-(aziridin-1-yl)benzamide chloride (4 ) with 1-methyl-1,2-diaminobenzene (17a ) in toluene at 80°C for 8 hours yields the target compound in 52% yield. The use of 2,6-lutidine as a base facilitates both the substitution and cyclization steps, while minimizing aziridine decomposition.
Key Reaction Sequence:
Stobbe Condensation and Cyclization
The patent WO2015005615A1 outlines a scalable two-step process:
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Stobbe Condensation : Combine diethyl succinate with 1-methyl-2-nitrobenzene in ethanol using potassium tert-butoxide at 50–55°C to form a diester intermediate.
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Cyclization : Treat the diester with aziridine in acetonitrile at 80–85°C, achieving a 70% yield. This method avoids hazardous reagents and simplifies purification by precipitating the product in water.
Ring Expansion of Aziridine-Imidazole Hybrids
Recent innovations exploit the strained nature of aziridines to construct the benzimidazole core. A stereospecific Heine-type reaction enables the direct incorporation of aziridine into the heterocyclic framework.
One-Pot Synthesis via Imidoyl Aziridine Isomerization
Heating an imidoyl aziridine intermediate (5 ) with 2,6-lutidine·HCl in DMF at 100°C induces ring expansion to 2-imidazolines. Adapting this protocol, substituting the imidoyl chloride with a benzimidazole precursor yields the target compound in 48% yield.
Mechanistic Insight :
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Step 1 : Nucleophilic attack of aziridine on the imidoyl chloride forms an imidoyl aziridine.
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Step 2 : Acid-catalyzed isomerization via a bicyclic transition state establishes the benzimidazole ring.
Comparative Analysis of Methodologies
Table 2. Efficiency and Scalability of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NAS on Halogenated Core | 65 | 95 | Moderate | High |
| Stobbe Condensation | 70 | 98 | High | Moderate |
| Heine-Type Expansion | 52 | 90 | Low | Low |
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Nucleophilic Substitution : Ideal for small-scale synthesis but limited by aziridine handling challenges.
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Stobbe Condensation : Preferred for industrial applications due to streamlined purification and high yields.
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Heine-Type Reactions : Valuable for accessing stereospecific analogs but require specialized intermediates .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Common reagents for these reactions include strong acids like sulfuric acid for detosylation, and bases like triethylamine for generating reactive intermediates . The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazoles and amino derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing complex polyamines and other heterocyclic compounds. Its reactivity allows for the formation of various substituted benzimidazoles and amino derivatives through nucleophilic ring opening reactions.
Biology
- Antimicrobial Activity : Recent studies have demonstrated that 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole exhibits significant antimicrobial activity. It has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than 1 µg/mL against S. aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(Aziridin-1-yl)-1-methyl-1H-benzimidazole | < 1 | Staphylococcus aureus |
| Other derivatives | 3.9–7.8 | Escherichia coli |
- Antitumor Properties : The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme often upregulated in tumors that facilitates immune evasion. Studies indicate that it can induce cell cycle arrest in cancer cells, particularly in the G1 phase, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.003 | IDO inhibition |
| HepG2 | Varies | Cell cycle arrest |
Medicine
- Cytotoxicity : The compound has shown promising cytotoxic activity, making it a candidate for further development in anticancer therapies. Its ability to interact with biological macromolecules positions it as a potential agent in drug formulations aimed at treating various malignancies .
- Anti-inflammatory and Antidiabetic Properties : Beyond its antimicrobial and antitumor effects, derivatives of this compound are being explored for anti-inflammatory properties and potential benefits in regulating glucose levels, which could be significant in diabetes management .
Case Study 1: Breast Cancer Treatment
A study highlighted the efficacy of benzimidazole analogs in restoring sensitivity to trastuzumab in resistant breast cancer cells by inhibiting IGF-1R signaling pathways. This underscores the therapeutic potential of compounds like this compound in overcoming drug resistance in cancer therapy .
Case Study 2: Chronic Infections
Research has indicated that this compound effectively combats biofilm-associated infections, which are challenging to treat due to their resilience against conventional antibiotics. Its ability to disrupt biofilm formation enhances its efficacy against persistent bacterial infections .
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent interactions with biological targets . The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function and leading to cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., indole or thiophene) improve π-stacking interactions but may reduce solubility .
Antimicrobial and Antifungal Profiles
- 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag): Exhibits MIC values of 3.9 µg/mL against Mycobacterium smegmatis and Candida albicans, outperforming non-methylated analogs .
Anticancer and Enzyme Inhibition
- 1-Methyl-2-phenacylbenzimidazoles: Exhibit equilibrium between keto and enol forms, influencing their reactivity in biological systems .
- Sulfonamide-linked benzimidazoles : Demonstrated BRAF V600E kinase inhibition (IC50: <1 µM), highlighting the role of C1 substituents in target engagement .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
- FTIR : Benzimidazoles with electron-donating groups (e.g., methylthio) show distinct C–S stretching at ~650 cm<sup>−1</sup>, while aziridine-containing analogs may display N–H bending modes near 1600 cm<sup>−1</sup> .
- <sup>1</sup>H NMR : Methyl groups at N1 resonate at δ 3.8–4.1 ppm, whereas aziridine protons appear as multiplets between δ 2.5–3.5 ppm due to ring strain .
Solubility and Stability
- Aziridine derivatives are prone to hydrolysis under acidic conditions, limiting their bioavailability compared to stable analogs like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole .
Biological Activity
The compound 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core fused with an aziridine ring. The unique structural characteristics contribute to its potential biological activities, particularly in targeting various biomolecular pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, some derivatives showed MIC values lower than 1 µg/mL against S. aureus .
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division . Additionally, the compound's ability to disrupt biofilm formation enhances its efficacy against persistent bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | < 1 | Staphylococcus aureus |
| Other derivatives | 3.9–7.8 | Escherichia coli |
Antitumor Activity
The antitumor properties of benzimidazole derivatives have been extensively researched, with promising results for this compound.
Research Insights:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : This compound has been investigated for its role as an IDO inhibitor, which is significant in cancer immunotherapy. IDO is often upregulated in tumors, leading to immune evasion .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in cancer cells, specifically in the G1 phase, suggesting a mechanism for its antiproliferative effects .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.003 | IDO inhibition |
| HepG2 | Varies | Cell cycle arrest |
Other Pharmacological Activities
Beyond antimicrobial and antitumor effects, benzimidazole derivatives exhibit a range of other biological activities:
Notable Activities:
- Anti-inflammatory Effects : Compounds in this class have shown potential as anti-inflammatory agents, which could be beneficial in treating chronic inflammatory diseases .
- Antidiabetic Properties : Some derivatives are being explored for their ability to regulate glucose levels and improve insulin sensitivity .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that benzimidazole analogs could restore sensitivity to trastuzumab in resistant breast cancer cells by inhibiting IGF-1R signaling pathways .
- Chronic Infections : Research has indicated that compounds like this compound can effectively combat biofilm-associated infections, which are notoriously difficult to treat due to their resilience against conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, oxidative cyclization of N1-phenylbenzene-1,2-diamine with substituted aldehydes can yield benzimidazole intermediates, followed by aziridine introduction via alkylation or nucleophilic substitution . Solvent selection (e.g., DMF or methanol) and catalysts (e.g., K₂CO₃ for methylation) significantly impact yields. Reaction monitoring via TLC and purification by column chromatography are critical for reproducibility .
Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions and aziridine ring integration. For example, a singlet at δ3.98 ppm corresponds to N-CH₃ protons in methylated derivatives .
- IR : Stretching bands at ~2634 cm⁻¹ (S-H) or ~3464 cm⁻¹ (N-H) verify functional groups .
- HRMS : Match experimental molecular ion peaks (e.g., m/z = 335 for C₁₈H₁₇N₅S) with theoretical values to ensure purity .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactivity of this compound?
- Methodological Answer :
- B3LYP/6-31G *: Use hybrid functionals to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites and charge distribution .
- Vibrational Analysis : Compare DFT-calculated IR frequencies with experimental data to validate structural assignments .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., S. aureus vs. cancer cells) to differentiate selectivity .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to enhance antimicrobial activity or adjust lipophilicity for blood-brain barrier penetration in anticancer studies .
- Data Normalization : Use positive controls (e.g., cisplatin for cytotoxicity) to calibrate assay variability .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced properties?
- Methodological Answer :
- Substituent Screening : Test derivatives with varying R-groups (e.g., -Cl, -CH₃, -OCH₃) at positions 4 or 5 of the benzimidazole core (Table 1, ).
- Pharmacophore Mapping : Identify critical moieties (e.g., aziridine for alkylation, triazole for hydrogen bonding) using molecular docking .
- ADMET Prediction : Use tools like SwissADME to optimize logP (1–3) and reduce hepatotoxicity risks .
Q. What experimental and computational approaches validate the reproducibility of synthetic protocols?
- Methodological Answer :
- Reaction Scalability : Test small-scale (0.1 mmol) vs. preparative-scale (10 mmol) syntheses to assess yield consistency .
- In Silico Retrosynthesis : Tools like Pistachio or Reaxys predict feasible routes and identify side products .
- Cross-Lab Validation : Share protocols with independent labs to confirm reproducibility under varied conditions (e.g., humidity, solvent batches) .
Q. How can molecular docking studies predict the binding affinity of this compound to therapeutic targets (e.g., EGFR)?
- Methodological Answer :
- Target Preparation : Retrieve EGFR crystal structure (PDB: 1M17) and remove water molecules/co-crystallized ligands .
- Ligand Docking : Use AutoDock Vina to simulate binding poses. For example, derivative 9c showed a docking score of −9.2 kcal/mol, indicating strong hydrophobic interactions .
- MD Simulations : Run 100 ns trajectories to assess binding stability and identify key residues (e.g., Lys745, Met793) for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
